molecular formula C7H11ClF3NO B13474796 1-[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine hydrochloride

1-[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine hydrochloride

Cat. No.: B13474796
M. Wt: 217.61 g/mol
InChI Key: BMDSKZAMMHYQRA-UHFFFAOYSA-N
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Description

1-[1-(Trifluoromethyl)-2-oxabicyclo[211]hexan-4-yl]methanamine hydrochloride is a synthetic compound known for its unique bicyclic structure and the presence of a trifluoromethyl group

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield reduced derivatives, and substitution may yield various substituted derivatives .

Mechanism of Action

Biological Activity

1-[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine hydrochloride, also known by its CAS number 2624131-80-0, is a compound characterized by a unique bicyclic structure and the presence of a trifluoromethyl group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

The molecular formula for this compound is C6H9ClF3N0, with a molecular weight of 203.59 g/mol. Its structural representation includes a bicyclic framework that may influence its interaction with biological targets.

PropertyValue
CAS Number 2624131-80-0
Molecular Formula C6H9ClF3N0
Molecular Weight 203.59 g/mol
Purity 95%

The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets, particularly enzymes and receptors involved in key metabolic pathways. The trifluoromethyl group enhances the compound's metabolic stability and bioavailability, making it a promising candidate for drug development.

Potential Targets

  • Enzymatic Interactions : The compound may inhibit or modulate specific enzymes, influencing metabolic processes.
  • Receptor Binding : It may act as an agonist or antagonist at certain receptors, potentially affecting neurotransmitter systems.

Biological Activity

Research into the biological activity of this compound has been limited, but preliminary studies suggest several areas of interest:

Antimicrobial Properties

Some studies indicate that compounds with similar structures exhibit antimicrobial activity. The trifluoromethyl group may enhance this property by increasing lipophilicity, allowing better membrane penetration.

Neuropharmacological Effects

Given its structural similarities to known psychoactive compounds, there is potential for this compound to affect central nervous system pathways, possibly offering therapeutic benefits in neurodegenerative diseases or psychiatric disorders.

Case Studies and Research Findings

While specific case studies on this compound are scarce, related research provides insights into its potential applications:

  • Antimicrobial Activity : A study demonstrated that bicyclic compounds can exhibit significant antimicrobial properties against various bacterial strains due to their unique structural features .
  • Neuroprotective Effects : Research on similar bicyclic compounds has shown promise in reducing neurotoxicity in models of neurodegeneration, suggesting that this compound could be further explored for similar effects .
  • Synthetic Applications : The compound's unique structure makes it a valuable intermediate in organic synthesis, allowing for the development of more complex molecules with potential biological activity .

Properties

Molecular Formula

C7H11ClF3NO

Molecular Weight

217.61 g/mol

IUPAC Name

[1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine;hydrochloride

InChI

InChI=1S/C7H10F3NO.ClH/c8-7(9,10)6-1-5(2-6,3-11)4-12-6;/h1-4,11H2;1H

InChI Key

BMDSKZAMMHYQRA-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(OC2)C(F)(F)F)CN.Cl

Origin of Product

United States

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